1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1040657-58-6
Cat. No.: VC11971840
Molecular Formula: C16H14F2N6O
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-58-6 |
|---|---|
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.32 g/mol |
| IUPAC Name | (2,4-difluorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H14F2N6O/c17-11-1-2-12(13(18)9-11)16(25)23-7-5-22(6-8-23)15-4-3-14-20-19-10-24(14)21-15/h1-4,9-10H,5-8H2 |
| Standard InChI Key | IBBLDCZTIKEGNC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=C(C=C4)F)F |
| Canonical SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=C(C=C4)F)F |
Introduction
1-(2,4-difluorobenzoyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with a molecular formula of C16H14F2N6O. It combines a 2,4-difluorobenzoyl group with a triazolopyridazine moiety attached to a piperazine ring. This compound is of interest in pharmaceutical research due to its potential biological activities, which can be attributed to the presence of these functional groups.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolopyridazine ring system. This can be achieved through condensation reactions involving appropriate precursors. The piperazine ring is then functionalized with the 2,4-difluorobenzoyl group, often through an acylation reaction. Detailed synthesis protocols may vary based on the availability of starting materials and the desired yield.
Biological Activities
While specific biological activities of 1-(2,4-difluorobenzoyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine are not extensively documented, compounds with similar structural features have shown promise in various therapeutic areas. For instance, triazolopyridazine derivatives have been explored for their antimicrobial and anticancer properties. The presence of a piperazine ring suggests potential applications in central nervous system disorders, given the ring's prevalence in drugs targeting neurotransmitter systems.
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